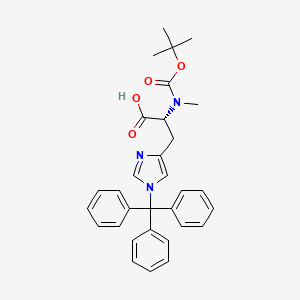

Boc-Nalpha-methyl-N-im-trityl-D-histidine

Description

Contextualization of Chiral Amino Acid Derivatives in Peptidomimetics Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations such as poor stability and low bioavailability. nih.gov A cornerstone of peptidomimetic design is the manipulation of chirality. In nature, proteins are almost exclusively composed of L-amino acids. creative-peptides.com The precise three-dimensional arrangement, or stereochemistry, of these chiral building blocks is fundamental to a peptide's biological activity.

Chiral amino acid derivatives, including D-amino acids and other structurally modified analogues, are foundational in this field. jst.go.jp Their incorporation into a peptide sequence can:

Enhance Biological Activity: Altering chirality can improve binding affinity to biological targets.

Improve Pharmacokinetic Properties: Modifications can increase metabolic stability and modulate lipophilicity, thereby enhancing a drug's absorption and distribution.

By providing a scaffold with a non-natural configuration, these derivatives enable the synthesis of peptides that are less susceptible to degradation by proteases and can adopt unique conformations, making them invaluable in the quest for next-generation therapeutics. creative-peptides.comnih.gov

Foundational Principles of N-Methylated Amino Acids in Contemporary Peptide Design

N-methylation, the substitution of an amide proton in the peptide backbone with a methyl group, is a critical strategy for enhancing the drug-like properties of peptides. nih.goveurekaselect.com This seemingly minor modification induces significant changes in the peptide's chemical and physical characteristics. nih.gov The incorporation of N-methylated amino acids confers several key advantages that are highly sought after in modern peptide design. peptide.commerckmillipore.com

Key benefits include:

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, dramatically increasing the peptide's in vivo half-life. peptide.commerckmillipore.com

Improved Pharmacokinetic Profile: N-methylation can increase a peptide's permeability across the intestine and even the blood-brain barrier, which can improve oral availability. peptide.com

Conformational Constraint: The removal of the amide proton eliminates a hydrogen bond donor, and the steric bulk of the methyl group restricts the rotation of the peptide backbone. peptide.com This reduced flexibility can lock the peptide into a specific, biologically active conformation and can be used to fine-tune activity, sometimes converting a receptor agonist into an antagonist. peptide.com

Increased Solubility: By disrupting inter-chain hydrogen bonding that can lead to aggregation, N-methylation can improve the solubility of hydrophobic peptides. peptide.commerckmillipore.com

| Property | Effect of N-Methylation | Scientific Rationale |

|---|---|---|

| Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents protease recognition and cleavage. peptide.commerckmillipore.com |

| Bioavailability | Improved | Enhances intestinal permeability and metabolic stability. peptide.com |

| Conformation | Restricted | Limits backbone flexibility, favoring specific secondary structures. peptide.com |

| Solubility | Increased | Inhibits inter-chain hydrogen bonding and aggregation. merckmillipore.com |

Strategic Importance of Imidazole (B134444) Side-Chain Protection in Histidine Chemistry

The incorporation of histidine into a peptide sequence presents unique challenges due to the chemical nature of its imidazole side chain. nbinno.com The imidazole ring is both nucleophilic and basic, which can lead to undesirable side reactions and compromise the integrity of the synthesis. nih.govnih.gov Specifically, the unprotected imidazole group can:

Catalyze Racemization: The free N-pi nitrogen can abstract a proton from the alpha-carbon of the activated histidine, leading to a loss of stereochemical purity (racemization). peptide.com

Cause Side Reactions: The nucleophilic nitrogen can react with activated carboxyl groups during coupling steps, leading to side products. peptide.com

To prevent these issues, the imidazole side chain must be protected with a temporary blocking group during synthesis. nih.govpeptide.com The trityl (Trt) group is a widely used and highly effective protecting group for this purpose. nbinno.comrsc.org As a bulky steric shield, the Trt group effectively prevents both racemization and side reactions. nbinno.com It is stable during the repetitive steps of peptide chain elongation but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage and deprotection step. peptide.comnbinno.com The use of Trt-protected histidine is therefore critical for ensuring the synthesis of high-purity, enantiomerically correct histidine-containing peptides. nbinno.comnbinno.com

| Protecting Group | Abbreviation | Key Features |

|---|---|---|

| Tosyl | Tos | Provides good protection but can be difficult to remove completely. peptide.com |

| 2,4-Dinitrophenyl | Dnp | Effective at preventing racemization but requires specific deprotection conditions. peptide.com |

| Benzyloxymethyl | Bom | Very effective in suppressing racemization but can be costly. peptide.com |

| Trityl | Trt | Bulky group providing excellent steric protection; easily removed with acid. peptide.comnbinno.com |

The D-Amino Acid Stereochemistry in Peptide Synthesis Methodologies and Applications

While proteins in higher organisms are built from L-amino acids, peptides containing their mirror-image counterparts, D-amino acids, have been discovered in various natural sources, including bacteria and animal venoms. lifetein.compreprints.org The intentional incorporation of D-amino acids into synthetic peptides is a powerful strategy in medicinal chemistry. rsc.org Because proteases are stereospecific enzymes evolved to recognize and cleave peptide bonds between L-amino acids, the presence of a D-amino acid renders the peptide bond resistant to this enzymatic degradation. creative-peptides.comlifetein.com

The strategic use of D-amino acid stereochemistry offers several advantages:

Enhanced Protease Resistance: Peptides containing one or more D-amino acids exhibit significantly longer in vivo half-lives due to their stability against proteolytic enzymes. creative-peptides.comlifetein.com

Novel Conformations: D-amino acids can induce unique secondary structures, such as specific types of β-turns, that are not readily accessible to peptides composed solely of L-amino acids. rsc.org This allows for the creation of novel peptide architectures.

Retro-Inverso Peptides: This specialized application involves synthesizing a peptide with D-amino acids in the reverse sequence of a parent L-peptide. The resulting "retro-inverso" peptide can maintain a similar spatial orientation of its side chains, allowing it to retain biological activity while possessing a reversed backbone that is highly resistant to proteolysis. creative-peptides.comlifetein.com

The use of D-amino acids is a cornerstone of modern peptide design, enabling the creation of stable, potent, and durable therapeutic candidates. creative-peptides.comrsc.org

| Characteristic | All L-Amino Acid Peptides | D-Amino Acid Containing Peptides |

|---|---|---|

| Proteolytic Stability | Susceptible to degradation | Highly resistant to degradation. lifetein.com |

| Natural Occurrence | Abundant in proteins | Found in some natural products (e.g., antibiotics, venoms). lifetein.compreprints.org |

| Conformational Space | Restricted to L-configurations | Expanded to include novel structures and turns. |

| Therapeutic Application | Often limited by short half-life | Used to create stable and long-lasting peptide drugs. creative-peptides.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYPSNTJGPVOJ-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches to Boc Nalpha Methyl N Im Trityl D Histidine

Advanced Methodologies for N-Methylation of Alpha-Amino Acids

N-methylated amino acids are integral components of many biologically active peptides, contributing to enhanced metabolic stability and improved pharmacokinetic profiles. researchgate.net The synthesis of N-methyl derivatives of amino acids with reactive side chains, such as histidine, presents unique challenges. nih.govacs.org

Oxazolidinone-Based Synthetic Pathways for Alpha-Amino N-Methylation

A highly efficient and widely adopted method for the N-methylation of α-amino acids proceeds through the formation of an intermediate 5-oxazolidinone (B12669149). nih.govacs.orgresearchgate.net This approach offers a unified strategy for the N-methylation of a wide range of amino acids, including those with functionalized side chains that require protecting groups. nih.govacs.org The general scheme involves the condensation of an N-protected amino acid, such as a carbamate, with formaldehyde (B43269) to form the oxazolidinone ring. researchgate.net Subsequent reductive cleavage of this heterocyclic intermediate yields the desired N-methyl amino acid. nih.govacs.org

This methodology has been successfully applied to all 20 common L-amino acids, with specific considerations for those possessing reactive side chains like serine, threonine, tyrosine, cysteine, methionine, tryptophan, asparagine, histidine, and arginine. nih.govacs.org For histidine, the imidazole (B134444) side chain must be appropriately protected prior to the oxazolidinone formation and subsequent reductive cleavage to prevent unwanted side reactions.

A key advantage of the oxazolidinone method is its ability to proceed with minimal racemization, a critical factor in peptide synthesis. researchgate.net Furthermore, this method is amenable to the synthesis of Fmoc-N-methyl-α-amino acids, which are directly applicable in solid-phase peptide synthesis (SPPS). nih.gov The reductive opening of the oxazolidinone ring can be achieved using various reagents, with Lewis acid catalysis offering an environmentally more benign and highly efficient alternative. nih.gov

Table 1: Overview of Oxazolidinone-Based N-Methylation

| Step | Description | Key Reagents | Outcome |

| 1 | Oxazolidinone Formation | N-protected amino acid, Formaldehyde | Formation of a 5-oxazolidinone intermediate. |

| 2 | Reductive Cleavage | Triethylsilane (TES), Trifluoroacetic acid (TFA), Lewis Acids | Opening of the oxazolidinone ring to yield the N-methyl amino acid. |

Direct Alkylation and Alternative N-Methylation Strategies for Histidine Derivatives

While the oxazolidinone method is robust, direct alkylation of the α-amino group represents an alternative strategy. This typically involves the reaction of an N-α-Boc-protected histidine derivative with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. researchgate.netnih.gov However, this approach can be complicated by the potential for over-methylation and side reactions involving the imidazole ring if it is not adequately protected.

Selective N-methylation of Boc-protected amino acids in the presence of a free carboxyl group has been achieved, with the selectivity attributed to the chelation of the carboxylate by the sodium cation, thus preventing its reaction. nih.gov

Other N-methylation strategies that have been explored for amino acids in general include reductive amination using reagents like sodium cyanoborohydride or sodium triacetoxyborohydride. researchgate.net These methods, however, can be problematic and may not be as efficient or clean as the oxazolidinone-based pathway for complex amino acids like histidine.

Regioselective Imidazole Tritylation in Histidine Systems

The imidazole side chain of histidine possesses two nitrogen atoms, N-pi (Nπ) and N-tau (Nτ), which exhibit distinct reactivity. wikipedia.orgnewworldencyclopedia.org Protecting this side chain is crucial during peptide synthesis to prevent undesirable side reactions. nbinno.comnbinno.com The trityl (Trt) group is a widely used bulky protecting group for the imidazole moiety. nbinno.com

Historical Context and Evolution of Imidazole Protecting Groups for Histidine

The challenge of protecting the histidine imidazole ring has been a long-standing issue in peptide chemistry. nih.gov Early protecting groups had limitations, leading to the development of more robust and selectively removable groups. The trityl group emerged as a highly effective choice due to its steric bulk, which effectively shields the imidazole nitrogen from participating in unwanted reactions during peptide coupling steps. nbinno.com This protection is vital for preventing side reactions such as racemization and the formation of byproducts, thereby ensuring the synthesis of high-purity peptides. nbinno.comnbinno.com Other protecting groups that have been investigated for the histidine imidazole include the diphenyl-4-pyridylmethyl group, which offers different cleavage conditions compared to the acid-labile trityl group. rsc.org

Challenges and Solutions in N-im-Trityl Protection

A significant challenge in the tritylation of histidine is achieving regioselectivity. The direct tritylation of histidine derivatives often leads to the formation of the Nτ-trityl isomer, which has been associated with a higher risk of racemization during peptide synthesis. sci-hub.se The desired Nπ-trityl isomer is generally considered to be safer in this regard.

Attempts to achieve regioselective synthesis of the Nπ-trityl isomer have been met with difficulties. sci-hub.senih.gov Rational approaches, such as using a temporary protecting group on the Nτ-position to direct tritylation to the Nπ-position, have not always been successful, often yielding the thermodynamically more stable Nτ-isomer. sci-hub.se These experiments underscore the inherent challenges in controlling the regiochemistry of imidazole protection.

Impact of Trityl Group on Imidazole Reactivity and Side Reactions

The primary function of the N-im-trityl group is to prevent the nucleophilic imidazole nitrogen from interfering with peptide bond formation. nbinno.comnbinno.com This protection is critical for minimizing side reactions that can significantly lower the yield and purity of the final peptide. nbinno.compeptide.com

However, the use of trityl-protected histidine is not without potential complications. Aside from the issue of racemization with the Nτ-isomer, the bulky trityl group can sometimes influence the solubility and coupling efficiency of the amino acid derivative. peptide.com Furthermore, the cleavage of the trityl group, typically achieved under mild acidic conditions, must be carefully controlled to avoid premature deprotection or side reactions with other sensitive residues in the peptide chain. csic.es For instance, the use of scavengers is often necessary during the cleavage of other protecting groups to prevent re-alkylation of sensitive residues by the released trityl cations. peptide.com

Table 2: Comparison of Imidazole Protecting Groups for Histidine

| Protecting Group | Key Features | Cleavage Conditions | Advantages | Disadvantages |

| Trityl (Trt) | Bulky, acid-labile | Mild acid (e.g., TFA) | Effective shielding of imidazole, widely used in SPPS. nbinno.com | Potential for racemization (Nτ-isomer), challenges in regioselective synthesis. sci-hub.se |

| Diphenyl-4-pyridylmethyl | Stable in acid | Zinc-acetic acid, hydrogenolysis, electrolytic reduction | Orthogonal to acid-labile protecting groups. rsc.org | Less commonly used than trityl. |

| Benzyloxymethyl (Bom) | - | HF | Prone to side reactions due to formaldehyde generation during cleavage. nih.gov | Potential for significant side product formation. nih.gov |

Orthogonal N-alpha-Boc Protection Strategies in Amino Acid Synthesis

In multi-step peptide synthesis, orthogonal protection is a fundamental strategy that allows for the selective removal of one type of protecting group in the presence of others. nih.gov This approach provides the necessary control to build complex peptide sequences and modify specific functional groups. nih.gov The tert-butyloxycarbonyl (Boc) group is a cornerstone of these strategies, primarily due to its stability in a wide range of chemical conditions and its facile removal under specific acidic environments. organic-chemistry.org

The Boc group is typically introduced to the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.uk It is stable towards most nucleophiles and bases, which allows for the use of base-labile protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, in the same synthetic scheme. nih.govorganic-chemistry.org This Boc/Fmoc orthogonality is a widely employed strategy in solid-phase peptide synthesis (SPPS). nih.gov For instance, the Nα-amino group can be protected with Fmoc, which is removed by a base like piperidine, while side chains are protected with acid-labile groups like tert-butyl (t-Bu), Boc, or trityl (Trt). nih.gov

The cleavage of the Boc group is achieved under anhydrous acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. acs.org This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions. organic-chemistry.org The selective and mild removal conditions for the Boc group ensure that other protecting groups, such as benzyl (B1604629) (Bn) or trityl (Trt) ethers and esters on side chains, remain intact, thereby preserving the integrity of the molecule for subsequent synthetic steps. nih.gov

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Mild acid (e.g., TFA, HCl/Dioxane) | Bases, Nucleophiles, Catalytic Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Acids, Catalytic Hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis, Strong Acid (HBr/AcOH) | Mild Acid, Mild Base |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and a scavenger nih.gov | Acids, Bases |

Enantioselective Synthesis of D-Histidine Building Blocks

The biological activity of peptides is critically dependent on their stereochemistry. While L-amino acids are predominant in nature, D-amino acids are valuable building blocks for designing peptides with enhanced stability against enzymatic degradation. nih.gov The enantioselective synthesis of D-histidine is therefore a crucial prerequisite for producing the target compound.

Several methods exist for obtaining enantiomerically pure D-amino acids. Biocatalytic approaches using enzymes are highly effective due to their inherent stereoselectivity. nih.gov Enzymes such as D-amino acid aminotransferases (D-AAT), hydantoinases, and aminoacylases can be employed in processes that convert racemic starting materials or prochiral precursors into the desired D-enantiomer with high enantiomeric excess (ee). nih.gov Multi-enzyme cascade reactions have been developed to improve efficiency and yield, for example, by coupling an L-amino acid deaminase with a D-aminotransferase to achieve stereoinversion. nih.gov

Asymmetric chemical synthesis provides an alternative route. This can involve the use of chiral auxiliaries, catalysts, or phase-transfer catalysts to direct the stereochemical outcome of a reaction. rsc.org For instance, asymmetric alkylation of a glycine (B1666218) enolate equivalent using a chiral phase-transfer catalyst can yield D-histidine precursors. While powerful, these methods require careful optimization to achieve the high levels of enantioselectivity necessary for pharmaceutical applications. rsc.org The discrimination and verification of the enantiomeric purity of the resulting D-histidine is a critical quality control step, often involving techniques like chiral chromatography. nih.govacs.org

| Method | Principle | Key Advantages | Example Enzymes/Catalysts |

|---|---|---|---|

| Enzymatic Resolution | Selective enzymatic conversion of one enantiomer from a racemic mixture. | High enantioselectivity (>99% ee), mild reaction conditions. nih.gov | D-amino acid oxidase, L-amino acid deaminase. nih.gov |

| Asymmetric Synthesis (Enzymatic) | Conversion of a prochiral substrate into a chiral D-amino acid. | High enantioselectivity, high theoretical yield (100%). nih.gov | D-amino acid aminotransferase (D-AAT). nih.gov |

| Asymmetric Synthesis (Chemical) | Use of chiral catalysts or auxiliaries to induce stereoselectivity. | Broad substrate scope, access to non-natural derivatives. rsc.org | Chiral Phase-Transfer Catalysts, Chiral Rhodium or Iridium complexes. |

Incorporation of Boc Nalpha Methyl N Im Trityl D Histidine in Peptide Construct Design

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains. The use of Boc-Nα-methyl-N-im-trityl-D-histidine within this framework requires careful management of protection, coupling, and cleavage steps due to its distinct structural features.

Compatibility with Boc-SPPS Protocols

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational strategy in SPPS. peptide.com In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protection is typically provided by benzyl-based groups. peptide.com Boc-Nα-methyl-N-im-trityl-D-histidine is designed for compatibility with this strategy. The Nα-Boc group can be selectively cleaved at each synthesis cycle using moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.com The N-im-trityl group, which protects the imidazole (B134444) side chain of histidine, is stable to the repetitive TFA treatments used for Boc group removal. peptide.comchemimpex.com This differential acid lability is fundamental to the successful stepwise elongation of the peptide chain. chempep.com

While the Fmoc/tBu strategy has become more common due to its milder deprotection conditions, the Boc/Bzl scheme remains crucial for specific applications, such as when a particular synthesis protocol or Drug Master File (DMF) requires its use. iris-biotech.de The use of Boc-protected amino acids is central to this methodology, which involves a repeating cycle of deprotection, neutralization, and coupling. chempep.com

Orthogonality of Protecting Groups within SPPS Cycles

Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others using different chemical conditions. iris-biotech.denih.govmasterorganicchemistry.com This principle is essential for the controlled, stepwise assembly of a peptide. nih.gov In the context of Boc-SPPS, a quasi-orthogonal system is employed. peptide.comresearchgate.net

The Nα-Boc group is considered a temporary protecting group, removed at each step of chain elongation with moderate acid (e.g., 50% TFA in DCM). peptide.comchempep.com The N-im-trityl group on the histidine side chain, along with other benzyl-type side-chain protectors, serves as a more permanent group. peptide.compeptide.com These groups are resistant to the conditions used for Boc removal but are cleaved at the end of the synthesis during the final cleavage of the peptide from the solid support, which requires much stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comresearchgate.net This selective deprotection ensures that the reactive side chain of histidine does not interfere with the peptide bond formation during the synthesis cycles. peptide.com

| Protecting Group | Function | Chemical Lability | Synthesis Stage of Removal |

| Boc (tert-butyloxycarbonyl) | Temporary Nα-amino protection | Moderate Acid (e.g., TFA) chempep.commasterorganicchemistry.com | Each synthesis cycle |

| Trt (Trityl) | "Permanent" Side-chain protection (imidazole) | Strong Acid (e.g., HF) peptide.compeptide.com | Final cleavage step |

| Resin Linker (e.g., PAM, MBHA) | Anchoring peptide to solid support | Strong Acid (e.g., HF, TFMSA) chempep.com | Final cleavage step |

Advanced Coupling Reagents and Strategies for Sterically Hindered Residues

A significant challenge in incorporating Boc-Nα-methyl-N-im-trityl-D-histidine is the steric hindrance posed by the Nα-methyl group. This modification slows down the acylation of the amino group, often leading to incomplete coupling reactions when standard reagents are used. uniurb.itbachem.com To overcome this, highly efficient and reactive coupling reagents are required.

Carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be insufficient for such difficult couplings. peptide.com More advanced phosphonium (B103445) and aminium/uronium salt-based reagents have been developed that are particularly effective for coupling sterically hindered residues, including N-methylated amino acids. bachem.comsigmaaldrich.com

Key reagents for hindered couplings include:

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt is highly effective, especially in coupling N-methyl amino acids. peptide.comsigmaaldrich.com

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive phosphonium reagent used for particularly difficult couplings where other reagents fail. bachem.compeptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium salt based on HOAt, which is more reactive than HOBt and provides anchimeric assistance, making it one of the most efficient coupling reagents available. sigmaaldrich.com

COMU: A newer generation uronium salt based on Oxyma Pure, which offers high reactivity comparable to HATU but avoids the use of potentially explosive HOBt or HOAt derivatives. bachem.com

These advanced reagents generate highly reactive esters that can overcome the steric barrier of the N-methyl group, ensuring efficient peptide bond formation and preventing the formation of deletion sequences. bachem.comsigmaaldrich.com

| Reagent | Type | Key Features |

| PyAOP | Phosphonium Salt | Highly effective for coupling N-methyl amino acids. peptide.comsigmaaldrich.com |

| PyBrOP | Phosphonium Salt | More reactive than PyAOP; used for the most difficult couplings. bachem.compeptide.com |

| HATU | Aminium/Uronium Salt | Based on HOAt; extremely efficient due to the reactivity and catalytic effect of the OAt ester. sigmaaldrich.com |

| COMU | Aminium/Uronium Salt | Based on Oxyma Pure; offers high reactivity with an improved safety profile. bachem.com |

Considerations for Peptide Cleavage from Solid Support

The final step in SPPS is the cleavage of the completed peptide from the resin, which occurs concurrently with the removal of all permanent side-chain protecting groups. google.com For peptides containing Boc-Nα-methyl-N-im-trityl-D-histidine synthesized via Boc-SPPS, this typically involves treatment with a strong acid. peptide.com

The trityl (Trt) group protecting the histidine imidazole is acid-labile and is readily removed during this final cleavage step. peptide.comthermofisher.com A common cleavage cocktail for this purpose is Reagent B, which contains TFA, phenol, water, and triisopropylsilane (B1312306) (TIS). peptide.com TIS is particularly effective as a scavenger for the trityl cations generated during deprotection, preventing them from causing side reactions such as the alkylation of sensitive residues like tryptophan or methionine. thermofisher.compeptide.com

Care must be taken, as cleavage between consecutive N-methylated amino acid residues has been reported under certain acidic conditions. ub.edu This fragmentation can be minimized by optimizing the cleavage protocol, for instance, by shortening the reaction time. ub.edu The choice of cleavage cocktail and scavengers must be tailored to the specific amino acid composition of the peptide to ensure high yield and purity of the final product. thermofisher.com

| Cocktail Component | Function |

| TFA (Trifluoroacetic acid) | Strong acid for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups like Trityl. google.comthermofisher.com |

| Phenol | Scavenger to protect tyrosine residues and suppress other side reactions. peptide.com |

| Water | Scavenger that also helps to hydrolyze any ester linkages that may have formed. peptide.com |

| TIS (Triisopropylsilane) | Highly effective scavenger for carbocations, especially those generated from trityl-based protecting groups. peptide.com |

| EDT (Ethane dithiol) | Scavenger used to protect cysteine and methionine residues from oxidation and alkylation. |

Solution-Phase Peptide Synthesis (SOPS) Methodologies

While SPPS is dominant, solution-phase peptide synthesis (SOPS) remains a valuable methodology, particularly for the large-scale production of shorter peptides or for fragment condensation strategies. Boc-Nα-methyl-N-im-trityl-D-histidine can be effectively utilized as a building block in SOPS. anaspec.com

In solution-phase synthesis, each coupling and deprotection step is followed by purification to isolate the intermediate peptide before proceeding to the next cycle. The protecting group strategy is analogous to that in SPPS; the Nα-Boc group is removed with TFA, and the product is isolated before the next coupling reaction. researchgate.net The N-im-trityl group remains stable throughout these steps. chemimpex.com

Coupling in solution is often achieved using carbodiimide reagents like DCC, which facilitates the formation of an amide bond. peptide.com The dicyclohexylurea byproduct precipitates from most organic solvents, simplifying purification. peptide.com The addition of reagents like HOBt is crucial to suppress racemization, a significant concern with histidine residues. peptide.com The synthesis of N-α-Boc-1-alkyl-L-histidines has been achieved through direct ring alkylation, demonstrating the feasibility of manipulating these protected derivatives in solution. researchgate.net

Influence on Peptide Conformational Dynamics and Stability

The introduction of an Nα-methyl group into a peptide backbone has profound consequences for its structure, stability, and biological function. nih.govnih.gov This modification is a key strategy in peptidomimetic design to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. nih.gov

Nα-methylation imparts significant local conformational constraints. It restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle) and increases the propensity for the peptide bond to adopt a cis conformation, whereas standard peptide bonds overwhelmingly favor the trans isomer. uniurb.it This alteration of the peptide backbone can induce or stabilize specific secondary structures, such as β-turns. nih.gov

Furthermore, the Nα-methyl group acts as a steric shield, protecting the adjacent peptide bond from cleavage by proteolytic enzymes like trypsin. nih.gov This dramatically increases the metabolic stability of the peptide in biological fluids. nih.gov The reduced number of amide N-H protons available for hydrogen bonding also decreases the polarity of the peptide backbone, which can lead to improved membrane permeability and oral bioavailability. nih.gov

| Feature | Effect of Nα-Methylation |

| Conformation | Restricts φ dihedral angle rotation; promotes cis amide bond formation. uniurb.it |

| Secondary Structure | Can stabilize specific structures, such as β-turns. nih.gov |

| Proteolytic Stability | Increases resistance to enzymatic degradation by providing a steric shield. nih.gov |

| Permeability | Can improve membrane permeability by reducing backbone polarity and hydrogen bonding capacity. nih.gov |

Minimization of Racemization in Histidine-Containing Peptide Chains

The introduction of histidine into a peptide sequence is often complicated by a significant side reaction: racemization. The unique structure of the histidine side chain, containing an imidazole ring, presents a catalytic pathway for the loss of stereochemical integrity at the α-carbon, particularly during the activation step of peptide coupling. This section delves into the mechanisms underlying this racemization and explores the strategic use of Nα-methylation and N-im-trityl protection in its suppression.

Mechanisms of Racemization Associated with Histidine Derivatives

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis. researchgate.net The primary mechanism involves the imidazole ring of the histidine side chain acting as an intramolecular base catalyst. nih.govdntb.gov.ua During the carboxyl group activation required for peptide bond formation, the π-nitrogen (Nπ) of the imidazole ring can abstract the proton from the α-carbon. This abstraction is facilitated by the formation of a transient, optically labile intermediate.

Two principal pathways for this racemization have been proposed:

Direct α-Proton Abstraction: The activated carboxyl group enhances the acidity of the α-proton. The nearby imidazole nitrogen can then act as an internal base, directly abstracting this proton to form a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers. mdpi.com

Oxazolone (B7731731) Formation: The activation of N-acyl amino acids can lead to the formation of a 5(4H)-oxazolone intermediate. bachem.com The α-proton of the oxazolone is highly acidic and readily abstracted by a base, including the imidazole side chain of histidine itself. The resulting achiral oxazole (B20620) enolate can then be protonated to give a racemic mixture of the oxazolone, which subsequently reacts with the incoming amine to produce a partially racemized peptide. mdpi.combachem.com While urethane-based protecting groups like Boc and Fmoc are known to suppress oxazolone formation to a large extent, this pathway can still be a significant contributor to racemization, especially with highly activating coupling reagents or elevated temperatures. bachem.comnih.gov

The extent of racemization is influenced by several factors, including the choice of coupling reagent, the base used, the solvent, and the reaction temperature. mdpi.comnih.gov Highly activating coupling reagents can increase the rate of formation of the reactive intermediate, thereby providing more opportunity for racemization to occur.

The following interactive table displays the percentage of D-isomer formation when coupling Fmoc-L-His(Trt)-OH with various reagents, illustrating the significant impact of the activation method on the stereochemical purity of the product. nih.gov

Table 1: Effect of Coupling Reagent on the Racemization of Fmoc-L-His(Trt)-OH

| Coupling Reagent | Base | % D-Isomer (d-product) |

|---|---|---|

| DIC/Oxyma | - | 1.8 |

| EDCI/HOBt | - | 2.5 |

| HBTU/HOBt | DIPEA | 4.2 |

| HATU | DIPEA | 6.5 |

| PyBOP | DIPEA | 7.8 |

| DIC/Oxyma (at 55°C) | - | 31.0 |

Data sourced from a study on the racemization of Fmoc-protected amino acids. nih.gov

Role of N-alpha-Methylation and N-im-Trityl Protection in Racemization Suppression

To mitigate the racemization of histidine during peptide synthesis, various protective strategies have been developed. The use of Boc-Nalpha-methyl-N-im-trityl-D-histidine incorporates two such key modifications: protection of the imidazole nitrogen with a bulky trityl group and methylation of the α-amino group.

The N-im-trityl (Trt) group is a bulky protecting group attached to one of the nitrogen atoms of the imidazole side chain. nbinno.com Its primary role in suppressing racemization is through steric hindrance. nbinno.com By physically blocking the imidazole nitrogen, the Trt group makes it more difficult for the nitrogen to act as an intramolecular base and abstract the α-proton. nbinno.com This steric shield interferes with the formation of the planar intermediate necessary for racemization to occur. However, it is important to note that while the trityl group significantly reduces racemization, it does not completely eliminate it, as evidenced by the data in Table 1. nih.govpeptide.com The flexibility of the bond between the imidazole ring and the peptide backbone still allows for some degree of intramolecular catalysis.

Nα-methylation , the substitution of the amide proton with a methyl group, has a more complex and debated role in racemization suppression. The primary proposed mechanism by which Nα-methylation can reduce racemization is by preventing the formation of the oxazolone intermediate. researchgate.net The absence of the amide proton in an N-methylated amino acid residue makes the cyclization to form the oxazolone ring impossible. This effectively closes off one of the major pathways for racemization.

However, the direct impact of Nα-methylation on the racemization of the N-methylated residue itself is not as straightforward. While the oxazolone pathway is blocked, the direct α-proton abstraction mechanism can still occur. Furthermore, the steric hindrance introduced by the N-methyl group can make peptide bond formation more challenging, sometimes necessitating the use of more powerful coupling reagents or higher temperatures, which can, in turn, increase the risk of racemization for other amino acids in the peptide chain. peptide.com

The combination of the bulky N-im-trityl group and Nα-methylation in this compound represents a dual strategy to minimize racemization. The trityl group sterically hinders the intramolecular base catalysis, while the Nα-methyl group eliminates the possibility of racemization via the oxazolone pathway.

The following table summarizes the proposed effects of these two protective features on the key factors contributing to histidine racemization.

Table 2: Proposed Effects of N-im-Trityl and Nα-Methyl Protection on Histidine Racemization Mechanisms

| Protective Group | Mechanism of Action | Effect on Racemization |

|---|---|---|

| N-im-Trityl | Steric hindrance of the imidazole nitrogen. | Reduces the rate of intramolecular base catalysis for both direct α-proton abstraction and oxazolone formation. |

| Nα-Methyl | Absence of the α-amide proton. | Completely prevents the formation of the oxazolone intermediate, thereby eliminating this pathway for racemization. |

Research Implications and Advanced Applications of Peptides Incorporating Boc Nalpha Methyl N Im Trityl D Histidine

Design and Synthesis of Peptidomimetics with Enhanced Structural Properties

The design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. The incorporation of Nα-methylated amino acids, such as N-alpha-methyl-D-histidine, is a key strategy for achieving enhanced structural control. rsc.org Nα-methylation introduces steric hindrance that restricts the conformational freedom of the peptide backbone, specifically by constraining the phi (Φ) and psi (Ψ) dihedral angles. rsc.orgmdpi.com This constraint reduces the flexibility of the peptide chain, favoring specific secondary structures like β-turns or helices and decreasing the entropic penalty upon binding to a target receptor.

The result is a more pre-organized and rigid structure, which can lead to higher binding affinity and selectivity. rsc.org The use of Boc-Nalpha-methyl-N-im-trityl-D-histidine in solid-phase peptide synthesis (SPPS) is facilitated by its protecting groups. The Boc group protects the alpha-amino group, while the trityl group shields the imidazole (B134444) side chain, preventing unwanted side reactions during the sequential addition of amino acids. cymitquimica.com These protecting groups are stable during synthesis but can be removed under specific conditions to yield the final, modified peptide. cymitquimica.compeptide.com

| Structural Modification | Primary Effect | Consequence for Peptidomimetic Design |

|---|---|---|

| Nα-methylation | Introduces steric bulk near the peptide backbone. | Restricts Φ and Ψ torsional angles, leading to a more rigid and predictable conformation. mdpi.com |

| D-configuration | Introduces a non-natural stereochemistry. | Enhances resistance to degradation by proteases that recognize L-amino acids. |

| Boc Protecting Group | Protects the Nα-amino group during synthesis. | Allows for controlled, stepwise elongation of the peptide chain. cymitquimica.com |

| Trityl (Trt) Protecting Group | Protects the imidazole side chain of histidine. | Prevents side reactions and maintains the integrity of the functional side chain during synthesis. cymitquimica.compeptide.com |

Investigations into Proteolytic Stability of Peptides

A significant hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.gov Nα-methylation of the peptide backbone is a highly effective strategy to increase proteolytic stability. nih.govnih.gov Proteolytic enzymes recognize and bind to specific peptide sequences, catalyzing the hydrolysis of the amide bonds. The presence of a methyl group on the nitrogen atom of the peptide bond sterically hinders the approach of these enzymes, preventing them from effectively cleaving the bond.

Studies have demonstrated that peptides containing N-methylated amino acids exhibit substantially longer half-lives in the presence of various proteases compared to their non-methylated counterparts. nih.gov The incorporation of a D-amino acid further enhances this stability, as most natural proteases are stereospecific for L-amino acids. nih.gov The combination of Nα-methylation and D-configuration in N-alpha-methyl-D-histidine thus provides a dual layer of protection against enzymatic degradation, making it an invaluable component for designing long-lasting peptide-based drugs.

Studies on Peptide Membrane Permeability Enhancement

Poor membrane permeability is another major challenge that limits the oral bioavailability and intracellular targeting of peptide therapeutics. nih.gov Many peptides are too large and polar to passively diffuse across the lipid bilayer of cell membranes. Nα-methylation has emerged as a powerful tool to improve the cell permeability of peptides, particularly cyclic peptides. nih.govnih.gov

The mechanism for this enhancement involves reducing the desolvation penalty associated with moving from an aqueous environment to the hydrophobic membrane interior. Each N-H group in a peptide backbone can donate a hydrogen bond to water; removing this capability by replacing the hydrogen with a methyl group (N-CH₃) lowers the energy required to cross the membrane. nih.gov Furthermore, N-methylation can promote the formation of an intramolecularly hydrogen-bonded conformation, which effectively shields the polar amide groups from the solvent. This "chameleon-like" behavior allows the peptide to adopt a more lipophilic character, facilitating its passage through the cell membrane. nih.govresearchgate.net Research has shown that strategic, partial N-methylation of a peptide can significantly improve its permeability, sometimes more so than permethylation. nih.gov

| Property | Effect of Nα-Methylation | Impact on Membrane Permeability |

|---|---|---|

| Hydrogen Bond Donors (HBDs) | Reduces the number of amide N-H groups. nih.gov | Lowers the energetic penalty of desolvation, facilitating entry into the lipid membrane. nih.gov |

| Conformational Flexibility | Decreases flexibility and promotes pre-folding. nih.gov | Favors conformations with internal hydrogen bonds that shield polar groups. nih.gov |

| Lipophilicity | Increases overall lipophilicity. | Enhances favorable interactions with the non-polar core of the cell membrane. unc.edu |

Conformational Analysis of Peptides Containing N-alpha-methyl-D-histidine Residues

The conformational properties of peptides are critical to their biological activity. The inclusion of N-alpha-methyl-D-histidine significantly impacts peptide structure by restricting the available conformational space. mdpi.com As seen in Ramachandran plots, which map the sterically allowed Φ and Ψ dihedral angles, N-methylated residues occupy a much more limited region compared to their non-methylated counterparts. rsc.org

Advancements in Peptide Library Synthesis and Screening Methodologies

Peptide libraries are vast collections of different peptide sequences that are used to discover new ligands for biological targets. intavispeptides.com The synthesis of these libraries, typically performed using automated solid-phase peptide synthesis (SPPS), relies on the availability of high-quality, protected amino acid building blocks. intavispeptides.comacs.org

This compound is an example of such a building block, enabling the incorporation of a non-canonical, structurally constraining residue into diverse peptide sequences within a library. cymitquimica.com Its use allows for the creation of libraries of peptidomimetics with enhanced stability and potentially higher affinity. Screening these libraries against targets like proteins or cells can lead to the identification of potent and selective lead compounds. The ability to systematically introduce modifications like Nα-methylation across a library provides a powerful method for exploring structure-activity relationships and optimizing peptide properties. acs.org

Emerging Research Directions in Modified Histidine Derivative Applications

The unique properties of the histidine side chain, including its ability to act as a proton donor/acceptor and coordinate with metal ions, make it a frequent participant in biological functions. rsc.orgacs.org Research into modified histidine derivatives is opening up new avenues for peptide applications.

Emerging directions include:

Probing Post-Translational Modifications: Histidine residues in proteins can undergo modifications like methylation. nih.govnih.gov Peptides containing stable, modified histidine analogs can be used as tools to study the enzymes responsible for these modifications and their biological consequences. rsc.org

Development of Novel Catalysts: The catalytic role of histidine in many enzymes inspires the design of synthetic peptides (peptidomimetics) with enzymatic activity. Modified histidines can be used to fine-tune the catalytic center and enhance stability.

Enhanced Gene and Drug Delivery: Histidine-rich peptides are known to facilitate endosomal escape, a key step in intracellular drug and gene delivery. nih.govnih.gov Incorporating N-alpha-methyl-D-histidine could create more stable and effective delivery vectors by combining enhanced proteolytic resistance with the pH-responsive properties of the imidazole ring.

Chemoselective Bioconjugation: New chemical methods are being developed for the site-selective modification of histidine residues in peptides and proteins. acs.org Protected derivatives like this compound are fundamental to synthesizing the peptide backbones upon which these novel conjugation strategies are tested.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Nα-methyl-N-im-trityl-D-histidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential protection of the histidine imidazole (N-im-trityl) and α-amino (Boc) groups. Key steps include:

- Tritylation : Reacting D-histidine with trityl chloride under basic conditions (e.g., triethylamine in DMF) to protect the imidazole nitrogen .

- Methylation : Introducing the Nα-methyl group via reductive alkylation using formaldehyde and sodium cyanoborohydride .

- Boc Protection : Adding tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate in a solvent like THF .

- Purification : Use reverse-phase HPLC or flash chromatography (silica gel, eluent: chloroform/methanol gradients) to achieve >95% purity. Monitor by LC-MS and NMR for residual solvents or byproducts .

Q. How can researchers validate the structural integrity of Boc-Nα-methyl-N-im-trityl-D-histidine post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm methyl (δ 1.4–1.6 ppm for Boc, δ 3.0–3.2 ppm for Nα-methyl) and trityl (aromatic protons at δ 7.2–7.4 ppm) groups .

- LC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z ~541) and assess purity via baseline separation in gradients (e.g., 0.1% TFA in acetonitrile/water) .

- Chiral HPLC : Use a chiral column (e.g., Chiralpak IA) to confirm D-configuration retention times vs. L-enantiomer standards .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., racemization) during synthesis impact stereochemical fidelity, and how can they be mitigated?

- Methodological Answer : Racemization risk arises during tritylation and Boc protection under basic conditions. Mitigation strategies:

- Low-Temperature Reactions : Perform tritylation at 0–4°C to minimize base-induced epimerization .

- Kinetic Monitoring : Use inline FTIR or polarimetry to detect early-stage racemization.

- Post-Synthesis Analysis : Compare circular dichroism (CD) spectra with authentic D-histidine derivatives to confirm chiral integrity .

Q. What are the stability challenges of Boc-Nα-methyl-N-im-trityl-D-histidine under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor via LC-MS for trityl group hydrolysis (major degradation pathway at pH < 3) or Boc deprotection (pH > 8) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at −20°C under argon to prevent oxidation .

Q. How can researchers resolve contradictions in reported solubility data for Boc-protected histidine derivatives?

- Methodological Answer : Discrepancies may arise from solvent polarity or crystallinity differences. Standardize protocols:

- Solubility Testing : Use USP-classified solvents (e.g., DMSO, acetonitrile) at controlled temperatures (25°C ± 0.5°C) with sonication.

- Crystallinity Analysis : Compare X-ray diffraction patterns of batches to identify polymorphic variations affecting solubility .

Q. What advanced applications does Boc-Nα-methyl-N-im-trityl-D-histidine have in peptide synthesis and drug discovery?

- Methodological Answer : Its orthogonal protecting groups enable site-specific modifications in peptide chains:

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu strategies, selectively deprotecting Boc under acidic conditions (TFA) while retaining trityl on imidazole .

- Conjugation Studies : Employ EDC/NHS chemistry to link the histidine side chain to fluorescent probes or chelators for imaging/therapeutic applications .

Methodological Validation and Best Practices

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in Boc-Nα-methyl-N-im-trityl-D-histidine synthesis?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, reagent ratios) with purity/yield. Implement control charts (e.g., Shewhart charts) for critical quality attributes (CQAs) like enantiomeric excess .

Q. How should researchers design experiments to assess the compound’s compatibility with common coupling reagents in peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.